4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde
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Overview
Description
4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a hydroxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom . Another method involves the use of 4-fluoro-3-phenoxybenzaldehyde as an intermediate, which can be hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 4-Fluoro-3-(3-hydroxyphenyl)benzoic acid.
Reduction: 4-Fluoro-3-(3-hydroxyphenyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form more complex structures. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-hydroxybenzaldehyde: Similar structure but lacks the additional hydroxyphenyl group.
3-Fluoro-4-hydroxybenzaldehyde: The positions of the fluorine and hydroxy groups are reversed.
4-Fluoro-3-phenoxybenzaldehyde: Contains a phenoxy group instead of a hydroxyphenyl group
Uniqueness
4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde is unique due to the presence of both a fluorine atom and a hydroxyphenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C13H9FO2 |
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Molecular Weight |
216.21 g/mol |
IUPAC Name |
4-fluoro-3-(3-hydroxyphenyl)benzaldehyde |
InChI |
InChI=1S/C13H9FO2/c14-13-5-4-9(8-15)6-12(13)10-2-1-3-11(16)7-10/h1-8,16H |
InChI Key |
GHEBXMMCBCQCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C=O)F |
Origin of Product |
United States |
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